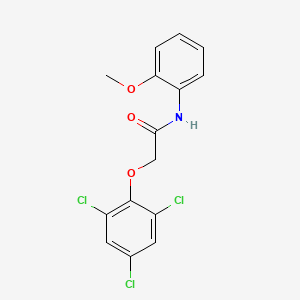![molecular formula C10H11N3O4S B11960495 Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- CAS No. 88951-70-6](/img/structure/B11960495.png)
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a sulfinimidoyl group, which contribute to its diverse reactivity and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acetamide with 4-nitroaniline to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to further reactions to introduce the sulfinimidoyl group, often using reagents such as sulfur dichloride and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the nitrophenyl and sulfinimidoyl groups plays a crucial role in its reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetamide groups but lacks the sulfinimidoyl group.
4-Nitroacetanilide: Similar structure but without the sulfinimidoyl group.
N-Acetyl-4-nitroaniline: Another related compound with similar functional groups
Uniqueness
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is unique due to the presence of the sulfinimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
88951-70-6 |
|---|---|
Formule moléculaire |
C10H11N3O4S |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]acetamide |
InChI |
InChI=1S/C10H11N3O4S/c1-7(14)11-18(12-8(2)15)10-5-3-9(4-6-10)13(16)17/h3-6H,1-2H3,(H,11,12,14,15) |
Clé InChI |
AMQWCRVZVZQYQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
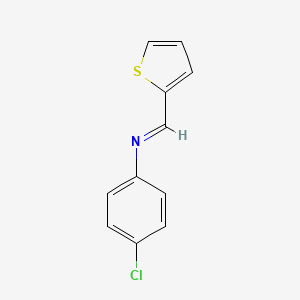
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
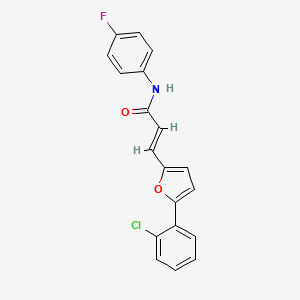

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
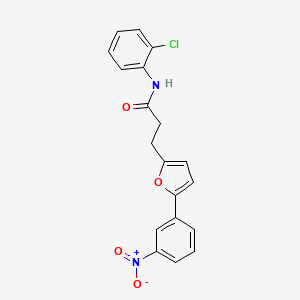
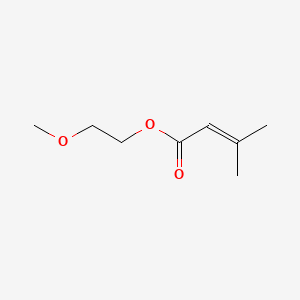

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
